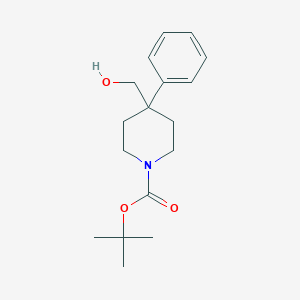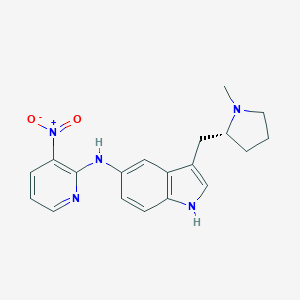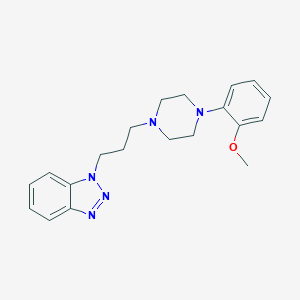
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine (BPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that contains a benzotriazole moiety, which has been reported to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects, which could potentially reduce inflammation in the brain and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its potential therapeutic applications. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. However, one limitation of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in humans.
Synthesis Methods
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with 3-bromopropylbenzotriazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine.
Scientific Research Applications
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
156007-21-5 |
|---|---|
Product Name |
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine |
Molecular Formula |
C20H25N5O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
InChI Key |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Other CAS RN |
156007-21-5 |
synonyms |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




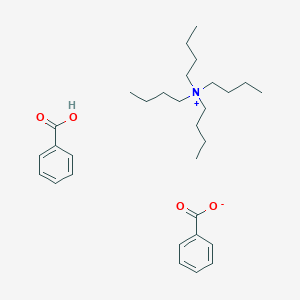


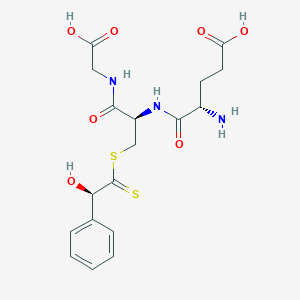

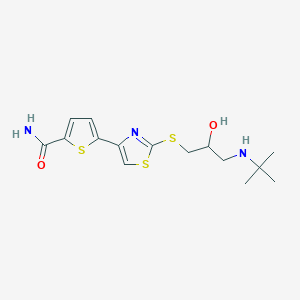
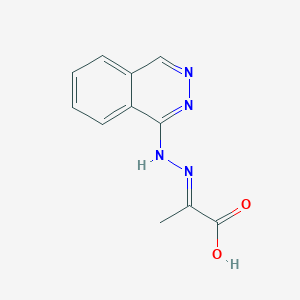
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)


